molecular formula C3H8N2O B223571 2-Propenal, 3-methyl-3-phenyl- CAS No. 1196-67-4

2-Propenal, 3-methyl-3-phenyl-

Cat. No.: B223571
CAS No.: 1196-67-4
M. Wt: 146.19 g/mol
InChI Key: IEARORYJISZKGK-VQHVLOKHSA-N
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Description

2-Propenal, 3-methyl-3-phenyl- (CAS: 101-39-3), also known as α-methylcinnamaldehyde, is an α,β-unsaturated aldehyde with the molecular formula C₁₀H₁₀O and a molecular weight of 146.19 g/mol . Its structure consists of a propenal backbone substituted with a methyl group and a phenyl group at the α- and β-positions, respectively. This compound is commonly used in fragrance formulations due to its cinnamaldehyde-like aroma and reactivity in organic synthesis .

Properties

CAS No.

1196-67-4

Molecular Formula

C3H8N2O

Molecular Weight

146.19 g/mol

IUPAC Name

(E)-3-phenylbut-2-enal

InChI

InChI=1S/C10H10O/c1-9(7-8-11)10-5-3-2-4-6-10/h2-8H,1H3/b9-7+

InChI Key

IEARORYJISZKGK-VQHVLOKHSA-N

SMILES

CC(=CC=O)C1=CC=CC=C1

Isomeric SMILES

C/C(=C\C=O)/C1=CC=CC=C1

Canonical SMILES

CC(=CC=O)C1=CC=CC=C1

Synonyms

3-Phenyl-2-butenal

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key structural analogues include:

Compound Name CAS Number Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Properties References
2-Propenal, 3-phenyl- 104-55-2 Phenyl at β-position C₉H₈O 132.16 Flavoring agent, precursor to cinnamic acid derivatives
4-Fluorocinnamaldehyde 24654-55-5 4-Fluorophenyl at β-position C₉H₇FO 150.15 Pharmaceutical intermediates, agrochemicals
2-Methyl-3-(4-nitrophenyl)-2-propenal 37524-18-8 Methyl at α, 4-nitrophenyl at β C₁₀H₉NO₃ 191.18 Reactive intermediate for nitroaromatic syntheses
2-Methyl-3-[3-(trifluoromethyl)phenyl]-2-propenal 1563417-75-3 Methyl at α, 3-CF₃-phenyl at β C₁₁H₉F₃O 214.18 Specialty chemical for fluorinated polymers

Physical and Chemical Properties

  • Boiling Points: 2-Propenal, 3-methyl-3-phenyl-: Not explicitly reported, but estimated to be ~230–250°C based on its higher molecular weight compared to cinnamaldehyde (248°C). 4-Fluorocinnamaldehyde: Boiling point 102–104°C (at reduced pressure) . Cinnamaldehyde (3-phenyl-2-propenal): Boiling point 248°C .
  • Reactivity: The α-methyl group in 2-Propenal, 3-methyl-3-phenyl- increases steric hindrance, reducing electrophilic addition rates compared to unsubstituted cinnamaldehyde . Electron-withdrawing groups (e.g., -NO₂ in 2-Methyl-3-(4-nitrophenyl)-2-propenal) enhance reactivity in nucleophilic additions .

Research Findings and Industrial Relevance

  • Thermal Stability : Substituted propenals decompose at elevated temperatures, releasing volatile organic compounds (VOCs). For example, styrene (a degradation product of cinnamaldehyde derivatives) dominates in pyrolysis studies .
  • Stereoselectivity: Reactions involving 2-Propenal, 3-methyl-3-phenyl- exhibit high diastereo- and enantioselectivity in domino reactions, making it valuable for asymmetric synthesis .

Q & A

Basic: What analytical methods are recommended for structural characterization of 3-methyl-3-phenyl-2-propenal?

Methodological Answer:

  • Spectroscopic Techniques :
    • IR Spectroscopy : Identify characteristic aldehyde (C=O stretch ~1700 cm⁻¹) and alkene (C=C stretch ~1600–1650 cm⁻¹) functional groups. Compare with reference spectra of structurally similar aldehydes like cinnamaldehyde (3-phenyl-2-propenal) .
    • NMR : Use 1^1H NMR to confirm substitution patterns (e.g., methyl group at C3 and phenyl ring integration). 13^{13}C NMR can distinguish between aliphatic and aromatic carbons.
  • Chromatography :
    • GC-MS : Compare retention indices and fragmentation patterns with NIST database entries for analogous compounds (e.g., cinnamaldehyde, CAS 104-55-2) .
  • Computational Validation : Cross-validate experimental data with predicted molecular properties (e.g., density, boiling point) using tools like COSMOtherm or Gaussian .

Basic: How can researchers synthesize and purify 3-methyl-3-phenyl-2-propenal?

Methodological Answer:

  • Synthetic Routes :
    • Aldol Condensation : React benzaldehyde derivatives with methyl-substituted acetaldehyde under basic conditions (e.g., NaOH/ethanol). Monitor reaction progress via TLC.
    • Oxidation of Allylic Alcohols : Use MnO₂ or PCC to oxidize 3-methyl-3-phenyl-2-propenol to the corresponding aldehyde.
  • Purification :
    • Distillation : Employ fractional distillation under reduced pressure (refer to cinnamaldehyde’s boiling point range: 202–219°C ) to isolate the product.
    • Column Chromatography : Use silica gel with a hexane/ethyl acetate gradient to separate impurities. Validate purity via GC-MS or HPLC .

Advanced: How does the methyl substitution at C3 influence the compound’s stability and reactivity compared to 3-phenyl-2-propenal (cinnamaldehyde)?

Methodological Answer:

  • Thermal Stability :
    • Perform TGA/DSC to compare decomposition temperatures. Methyl groups may increase steric hindrance, potentially altering thermal stability.
    • Reference NIST thermochemical data for cinnamaldehyde (ΔfH° = -120 kJ/mol) to infer trends for methyl-substituted analogs .
  • Reactivity in Oxidation/Reduction :
    • Test catalytic hydrogenation (e.g., Pd/C, H₂) to assess alkene reactivity. Methyl groups may slow reaction rates due to steric effects.
    • Compare oxidation products (e.g., carboxylic acids) with those of cinnamaldehyde using FTIR or LC-MS .

Advanced: How can computational modeling resolve contradictions in reported physicochemical properties (e.g., boiling point)?

Methodological Answer:

  • Data Reconciliation :
    • Use quantitative structure-property relationship (QSPR) models to predict boiling points and compare with experimental values (e.g., cinnamaldehyde’s reported range: 202–219°C vs. predicted 405.4°C for a methoxy analog ).
    • Validate predictions with molecular dynamics simulations to account for intermolecular interactions (e.g., dipole-dipole forces in aldehydes).
  • Experimental Cross-Check :
    • Perform gas chromatography with polar columns (e.g., Supelcowax) to measure retention indices under standardized conditions .

Advanced: What strategies mitigate instability during storage or reaction conditions?

Methodological Answer:

  • Stability Studies :
    • Conduct accelerated degradation tests under varying pH, temperature, and light exposure. Monitor aldehyde oxidation to carboxylic acids via HPLC or iodometric titration.
    • Use UV/Vis spectroscopy to track absorbance changes (e.g., λmax shifts due to conjugation loss ).
  • Stabilization Techniques :
    • Store under inert atmosphere (N₂/Ar) with antioxidants (e.g., BHT).
    • Encapsulate in cyclodextrins or lipid nanoparticles to reduce air/moisture contact .

Advanced: How can researchers analyze interactions of 3-methyl-3-phenyl-2-propenal in complex mixtures (e.g., environmental or biological systems)?

Methodological Answer:

  • Microspectroscopic Imaging :
    • Use ToF-SIMS or AFM-IR to study adsorption on indoor surfaces (e.g., silica or cellulose) under controlled humidity, referencing methodologies from indoor air chemistry studies .
  • Biological Assays :
    • Screen for cytotoxicity (MTT assay) or enzyme inhibition (e.g., CYP450 isoforms) using human liver microsomes. Compare with structurally similar aldehydes like cinnamaldehyde .

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